![molecular formula C14H17ClN2O4S B5202687 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide](/img/structure/B5202687.png)
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as COTI-2 and has been studied for its potential use in cancer treatment.
Wirkmechanismus
COTI-2 inhibits the mutant p53 protein by binding to its core domain and stabilizing it, which leads to the restoration of normal p53 function. This restoration of normal p53 function can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
COTI-2 has been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. It has also been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of COTI-2 is its specificity for mutant p53 protein, which makes it a promising candidate for cancer treatment. However, one of the limitations of COTI-2 is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on COTI-2. One direction is to develop more efficient synthesis methods for COTI-2 to improve its solubility and bioavailability. Another direction is to study the potential use of COTI-2 in combination with other cancer treatments to enhance its efficacy. Additionally, further research is needed to determine the optimal dosing and administration of COTI-2 for cancer treatment.
Synthesemethoden
The synthesis of COTI-2 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting 4-chloro-3-chlorosulfonylbenzoic acid with isobutylamine. The final step involves the reaction of the resulting intermediate with sodium hydrosulfite to form COTI-2.
Wissenschaftliche Forschungsanwendungen
COTI-2 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer cells. This inhibition leads to the restoration of normal p53 function, which can induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-9(2)8-16-14(19)10-3-4-11(15)12(7-10)17-13(18)5-6-22(17,20)21/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFGACGJLKHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N2C(=O)CCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-(2-methylpropyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.